molecular formula C23H26N6O2 B10918262 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918262
M. Wt: 418.5 g/mol
InChI Key: VANFLAZSWUHBNA-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach is the cyclocondensation of hydrazine derivatives with diketones or aldehydes to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring and other substituents .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-6-29-11-10-19(27-29)14(2)24-23(30)18-13-20(16-8-7-9-17(12-16)31-5)25-22-21(18)15(3)26-28(22)4/h7-14H,6H2,1-5H3,(H,24,30)

InChI Key

VANFLAZSWUHBNA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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